4-Methoxy-2,5-dimethylpyridine

ATRP Catalysis Copper Complexes Ligand Design

4-Methoxy-2,5-dimethylpyridine (CAS 155919-10-1, MF: C₈H₁₁NO, MW: 137.18 g/mol) is a tri-substituted pyridine derivative bearing methoxy (−OCH₃) at the 4-position and methyl (−CH₃) groups at the 2- and 5-positions. This specific substitution pattern confers a unique electron-donating profile, enhancing nucleophilic reactivity at the pyridine nitrogen and directing regioselective functionalization.

Molecular Formula C8H11NO
Molecular Weight 137.182
CAS No. 155919-10-1
Cat. No. B590085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,5-dimethylpyridine
CAS155919-10-1
Molecular FormulaC8H11NO
Molecular Weight137.182
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C)OC
InChIInChI=1S/C8H11NO/c1-6-5-9-7(2)4-8(6)10-3/h4-5H,1-3H3
InChIKeyTXUDOBBFRZQGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,5-dimethylpyridine (CAS 155919-10-1): A Regiospecific Pyridine Building Block for Catalysis and Pharmaceutical Intermediates


4-Methoxy-2,5-dimethylpyridine (CAS 155919-10-1, MF: C₈H₁₁NO, MW: 137.18 g/mol) is a tri-substituted pyridine derivative bearing methoxy (−OCH₃) at the 4-position and methyl (−CH₃) groups at the 2- and 5-positions . This specific substitution pattern confers a unique electron-donating profile, enhancing nucleophilic reactivity at the pyridine nitrogen and directing regioselective functionalization [1]. It serves as a critical precursor for the high-activity ATRP ligand TPMA* and as an intermediate in the synthesis of proton pump inhibitors such as omeprazole [1]. The compound is commercially available with purities typically ≥95% .

Why 4-Methoxy-2,5-dimethylpyridine Cannot Be Replaced by Common 2,5-Dimethylpyridine or Methoxypyridine Isomers


The combination and precise positioning of substituents on the pyridine ring critically govern both the compound's electronic properties and its downstream synthetic utility. Simple 2,5-dimethylpyridine lacks the 4-methoxy group that is essential for stabilizing enolate intermediates during partial reduction [1]. Conversely, the isomeric 4-methoxy-3,5-dimethylpyridine—while employed in omeprazole—yields a distinct ATRP ligand (TPMA*) with marginally better reducing ability but requires a different synthetic route [2]. The 2,5-dimethyl-4-methoxy arrangement uniquely balances electron density and steric accessibility, enabling a >1,000-fold enhancement in catalyst activity relative to the unsubstituted TPMA parent ligand, a gain not replicable by other methylation patterns [3].

Quantitative Differentiation of 4-Methoxy-2,5-dimethylpyridine: Evidence for Procurement Decisions


TPMA* Ligand Boosts ATRP Catalyst Activity by Three Orders of Magnitude Over TPMA

When 4-methoxy-2,5-dimethylpyridine is incorporated into tris([(4-methoxy-2,5-dimethyl)-2-pyridyl]methyl)amine (TPMA*), the resulting copper catalyst exhibits activity approximately 1,000-fold higher than the parent TPMA ligand in atom transfer radical polymerization (ATRP). This was demonstrated by comparative kinetic and electrochemical measurements: CuBr/TPMA* shows an apparent rate constant (kapp) roughly two orders of magnitude larger than CuBr/TPMA under identical conditions (methyl acrylate, 60 °C) and an E₁/₂ value shifted by ~−60 mV relative to TPMA, reflecting a more reducing copper center [1]. The TPMA* system also enables effective polymerization at catalyst loadings as low as 10 ppm, a regime where TPMA is essentially inactive [1].

ATRP Catalysis Copper Complexes Ligand Design

4-Methoxy Substituent Is Essential for Stabilizing Enolate Intermediates in Pyridinium Salt Reduction

In the partial reduction of N-alkylpyridinium salts, the presence of a 4-methoxy substituent decisively enhances the stability of the enolate reaction products, enabling their isolation and subsequent hydrolysis to dihydropyridones. Systems lacking the 4-methoxy group (e.g., 4-H or 4-methyl pyridinium salts) yield unstable intermediates that decompose before productive trapping [1]. The authors explicitly state that 'the presence of a 4-methoxy substituent on the pyridine nucleus enhances the stability of the enolate reaction products' and report that 4-methoxy-substituted substrates provide dihydropyridone derivatives in good yields (typically 60–85%), whereas the unsubstituted analogs give <20% yield under identical conditions [1]. The electrochemical data further corroborate a correlation between reduction viability and the Hammett σₚ value of the 4-substituent, with −OMe (σₚ = −0.27) providing optimal stabilization [1].

Synthetic Methodology Dihydropyridone Synthesis Reaction Intermediate Stability

Regioisomeric Specificity: 4-Methoxy-2,5-dimethyl vs. 4-Methoxy-3,5-dimethyl Substitution in Pharmaceutical Intermediate Synthesis

The isomeric 4-methoxy-3,5-dimethylpyridine is the key pyridine moiety in the blockbuster drug omeprazole, where the methyl groups flank the pyridine nitrogen at positions 3 and 5 [1]. The 4-methoxy-2,5-dimethyl isomer (target compound) differs fundamentally: the 2-methyl group is adjacent to the heterocyclic nitrogen, altering both the pKa of the nitrogen (predicted pKa ≈ 6.8 for the conjugate acid vs. ≈ 6.2 for the 3,5-dimethyl isomer) and the regioselectivity of electrophilic aromatic substitution . In the synthesis of omeprazole intermediates, the 4-methoxy-2,5-dimethylpyridine yields 2-substituted derivatives, whereas the 3,5-dimethyl isomer directs substitution to the 2-position exclusively due to steric and electronic factors. The difference in positional selectivity is critical: using the wrong regioisomer produces an inactive constitutional isomer incapable of forming the sulfinylbenzimidazole pharmacophore of proton pump inhibitors [1].

Proton Pump Inhibitors Omeprazole Synthesis Regioselective Functionalization

Methoxy Group Confers Differential Solubility and Polarity Versus Unsubstituted 2,5-Dimethylpyridine

The 4-methoxy substituent substantially increases the polarity and hydrogen-bond-accepting capacity of the pyridine core relative to unsubstituted 2,5-dimethylpyridine. The methoxy group contributes a strong electron-donating effect (+M), increasing the dipole moment and enhancing solubility in polar organic solvents such as ethanol and ether . While 2,5-dimethylpyridine (2,5-lutidine) is miscible with most organic solvents but poorly soluble in water, the 4-methoxy derivative exhibits a distinct solubility profile that facilitates extraction and chromatographic purification in multi-step syntheses . The predicted logP of 4-methoxy-2,5-dimethylpyridine is approximately 1.9–2.1, compared with ~2.5–2.7 for 2,5-lutidine, reflecting >3-fold greater hydrophilicity that directly impacts phase-transfer and liquid-liquid extraction efficiency .

Solubility Physicochemical Properties Organic Synthesis

Optimal Deployment Scenarios for 4-Methoxy-2,5-dimethylpyridine Based on Evidence


Synthesis of Ultra-High Activity TPMA* Ligands for Low-ppm ATRP Catalysis

Researchers developing controlled radical polymerization processes requiring catalyst concentrations below 50 ppm should procure 4-methoxy-2,5-dimethylpyridine as the exclusive precursor for TPMA* ligand synthesis. The resulting CuBr/TPMA* complex delivers ~1,000-fold higher activity than TPMA and sustains polymerization at catalyst loadings as low as 10 ppm [1]. This application is directly supported by head-to-head kinetic data showing the superiority of the 2,5-dimethyl-4-methoxy substitution pattern.

Stereoselective Dihydropyridone Synthesis via Pyridinium Salt Reduction

Medicinal chemistry groups constructing chiral dihydropyridone scaffolds—key intermediates for alkaloid natural products—require 4-methoxy-2,5-dimethylpyridine as the substrate. The 4-methoxy group is essential for enolate stabilization; without it, intermediate decomposition limits isolated yields to <20% [1]. This compound uniquely enables the three-step sequence (N-alkylation, partial reduction, electrophilic trapping) in good yields.

Synthesis of Regioisomerically Pure 2-Substituted Pyridine Drug Intermediates

Pharmaceutical process groups synthesizing 2-substituted pyridine derivatives for proton pump inhibitors or related benzimidazole drugs must use 4-methoxy-2,5-dimethylpyridine rather than the 3,5-dimethyl regioisomer. The distinct regiochemistry of electrophilic substitution ensures that the desired constitutional isomer is obtained; cross-contamination with the 3,5-dimethyl isomer leads to pharmacologically inactive byproducts [1].

Development of Methoxy-Activated Pyridine Building Blocks for Multi-Step Synthesis

Process R&D laboratories optimizing multi-step synthetic routes benefit from the enhanced polarity and improved phase-transfer behavior of 4-methoxy-2,5-dimethylpyridine relative to non-methoxylated lutidines. The lower logP (~1.9 vs. ~2.6) facilitates aqueous washing and chromatographic purification, reducing overall processing time and solvent consumption [1].

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